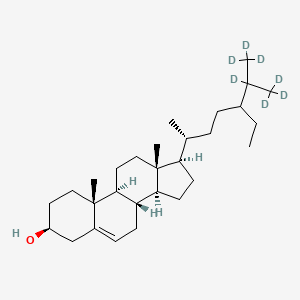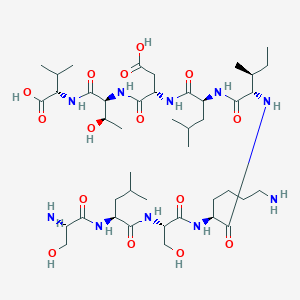![molecular formula C12H15N2O5PS B12431728 {5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MB-07729 is a potent non-competitive inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. It has shown significant potential in the study of diabetes due to its ability to lower blood glucose levels in diabetic rodents and cynomolgus monkeys . The compound has IC50 values of 31 nM, 121 nM, and 189 nM for human, monkey, and rat, respectively .
Preparation Methods
The synthesis of MB-07729 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
MB-07729 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MB-07729 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of FBPase in cellular metabolism.
Medicine: Potential therapeutic agent for diabetes due to its ability to lower blood glucose levels.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
MB-07729 exerts its effects by inhibiting fructose-1,6-bisphosphatase, thereby reducing gluconeogenesis and lowering blood glucose levels. The molecular targets include the active site of the enzyme, where it binds non-competitively, preventing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate .
Comparison with Similar Compounds
MB-07729 is unique due to its high potency and specificity for fructose-1,6-bisphosphatase. Similar compounds include:
MB07803: A prodrug of a second-generation fructose-1,6-bisphosphatase inhibitor.
Stevisalioside A: An orally active antidiabetic agent that inhibits protein tyrosine phosphatase 1B.
Kuwanon G: A dual inhibitor of protein tyrosine phosphatase 1B and α-glucosidase enzymes
These compounds share similar mechanisms of action but differ in their specific targets and potency.
Properties
Molecular Formula |
C12H15N2O5PS |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid |
InChI |
InChI=1S/C12H15N2O5PS/c1-12(2,3)10(15)9-8(14-11(13)21-9)6-4-5-7(19-6)20(16,17)18/h4-5H,1-3H3,(H2,13,14)(H2,16,17,18) |
InChI Key |
OQFMQCXGUUIUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


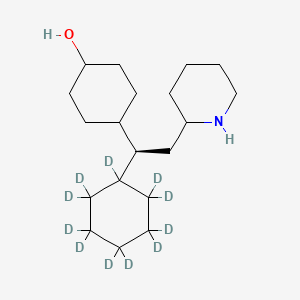
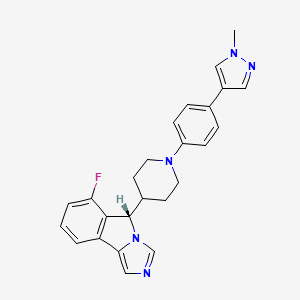
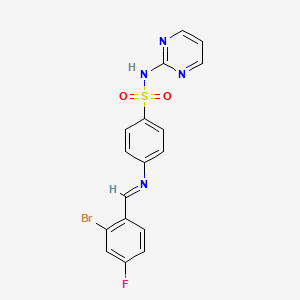
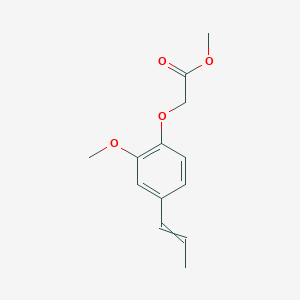
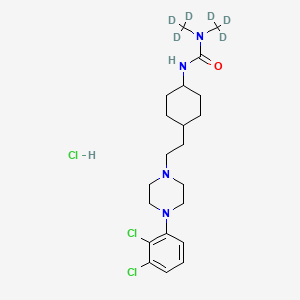

![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
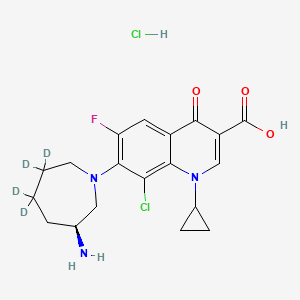
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
